molecular formula C17H14F2N2O B2806242 2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-47-1

2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2806242
CAS No.: 852136-47-1
M. Wt: 300.309
InChI Key: NEIIFCLNGDNKFL-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions, and an indole moiety attached via a methyl group at the 5 position of the indole ring.

Preparation Methods

The synthesis of 2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

2,6-Difluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.

    Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2,6-Difluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide can be compared with other indole derivatives:

Properties

IUPAC Name

2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O/c1-10-7-12-8-11(5-6-15(12)21-10)9-20-17(22)16-13(18)3-2-4-14(16)19/h2-8,21H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIIFCLNGDNKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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